Methyl (oxepin-4-yl)acetate

Description

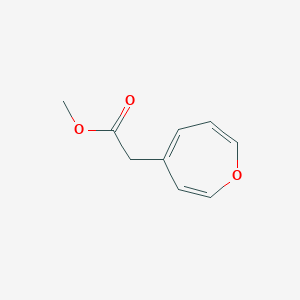

Methyl (oxepin-4-yl)acetate is a methyl ester derivative featuring a seven-membered oxepin ring fused to an acetate group. Such rings are less common than five- or six-membered analogs (e.g., furans or pyrans), leading to distinct electronic and steric properties.

Properties

CAS No. |

832111-28-1 |

|---|---|

Molecular Formula |

C9H10O3 |

Molecular Weight |

166.17 g/mol |

IUPAC Name |

methyl 2-(oxepin-4-yl)acetate |

InChI |

InChI=1S/C9H10O3/c1-11-9(10)7-8-3-2-5-12-6-4-8/h2-6H,7H2,1H3 |

InChI Key |

WVPQJHVRHNFIQB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC=COC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (oxepin-4-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Friedel-Crafts acylation reaction. This reaction involves the treatment of 2-(aryloxymethyl)benzoquinoline-3-carboxylic acids with Eaton’s reagent, leading to the formation of the oxepin ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl (oxepin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxepin derivatives.

Reduction: Reduction reactions can convert the oxepin ring to more saturated heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxepin ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxepin-4-carboxylic acid, while reduction can produce tetrahydrooxepin derivatives.

Scientific Research Applications

Methyl (oxepin-4-yl)acetate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (oxepin-4-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may act on central benzodiazepine receptors, modulating the action of γ-aminobutyric acid (GABA) on neuronal chloride ion flux. This modulation can result in sedative and anxiolytic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

a) Methyl Linoleate and Methyl Oleate

- Structure : Unsaturated fatty acid methyl esters (18-carbon chains with double bonds).

- Properties: Higher volatility and lower melting points compared to saturated analogs due to unsaturation. Retention times in gas chromatography (GC) are ~37.98–38.44 min for methyl linoleate and oleate .

- Applications : Used in biodiesel production and lipid research. Contrastingly, Methyl (oxepin-4-yl)acetate’s oxepin ring may confer rigidity, influencing its stability in catalytic or biological systems.

b) 8-O-Acetylshanzhiside Methyl Ester

- Structure : A cyclopentane-fused pyran system with acetyl and methyl ester groups.

- Properties : Solid (powder form) due to hydrogen bonding from hydroxyl groups. Used as a reference standard in pharmacological and cosmetic research .

c) Methyl 2-((1R,4S)-4-hydroxycyclopent-2-enyl)acetate

- Structure : Cyclopentene ring with hydroxyl and methyl ester groups.

d) Methyl-4-methoxyacetoacetate

Physical and Analytical Data Comparison

*Inferred properties based on structural analogs.

Reactivity and Stability

- Oxepin Ring Stability : Seven-membered rings like oxepin exhibit less angle strain than cyclopentane derivatives but may undergo ring-opening reactions under acidic or oxidative conditions. This contrasts with cyclopentene-based esters (e.g., ), where ring strain enhances reactivity .

- Ester Hydrolysis : Methyl esters generally hydrolyze under basic conditions. However, steric hindrance from the oxepin ring in this compound could slow hydrolysis compared to linear esters like methyl stearate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.